REACTION_CXSMILES
|
[CH:1]1([C:7]([C:9]2[CH:14]=[CH:13][C:12](CC#N)=[CH:11][CH:10]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(=O)(=O)(O)O.[C:23]([OH:26])(=[O:25])[CH3:24]>O>[CH:9]1([C:7]([C:1]2[CH:2]=[CH:3][C:4]([CH2:24][C:23]([OH:26])=[O:25])=[CH:5][CH:6]=2)=[O:8])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1
|
Name
|
4-cyclohexylcarbonylphenylacetonitrile
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)C1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent and crystallisation from cyclohexane
|
Type
|
CUSTOM
|
Details
|
gave the acid, m.p. 94°-95.5°
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C(=O)C1=CC=C(C=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |